(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
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Properties
IUPAC Name |
(4-chlorophenyl)-[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO4S/c1-29-18-9-7-17(8-10-18)25-13-21(22(26)14-2-4-15(23)5-3-14)30(27,28)20-11-6-16(24)12-19(20)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRCUOMMVBGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with CAS Number 1114651-22-7, is a member of the benzothiazine class and has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClFNO4S |
| Molecular Weight | 443.9 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study on a related benzothiazine derivative showed selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing melanin content in vitro . The mechanism involved apoptosis induction and inhibition of cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Similar compounds have shown inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation . The presence of halogen atoms (like chlorine and fluorine) enhances binding affinity due to increased electron-withdrawing effects.
Antioxidant Activity
Compounds in the benzothiazine class have been reported to possess antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related cellular damage . The methoxy group in the structure may also contribute to enhanced radical-scavenging capacity.
The biological activity of This compound can be explained through several proposed mechanisms:
- Molecular Docking Studies : In silico studies indicate strong interactions between the compound and target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects.
- Enzyme Interaction : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing disease progression .
- Cell Cycle Modulation : By affecting cell cycle checkpoints, the compound can induce apoptosis in cancer cells while sparing normal cells .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Melanoma Cells : A derivative with structural similarities demonstrated a 4.9-fold selective cytotoxic effect against melanoma cells compared to normal cells .
- Enzyme Inhibition : Research on similar compounds showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for treating neurodegenerative disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit notable antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy. For example:
- A study demonstrated that a related benzothiazine derivative had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, suggesting potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Properties
The structural features of this compound indicate potential anticancer activity. Halogenated compounds have been documented to interact with DNA and proteins involved in cancer cell proliferation. In vitro studies on similar benzothiazine derivatives have shown cytotoxic effects against various cancer cell lines:
- A comparative analysis revealed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity.
Enzyme Inhibition
Benzothiazine derivatives have also been studied for their ability to inhibit key enzymes involved in inflammatory processes. For instance:
- Certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators. This suggests that the target compound may possess anti-inflammatory properties as well.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzothiazine derivatives, one compound exhibited significant antimicrobial activity with an MIC against Staphylococcus aureus at 32 µg/mL. This highlights the potential for developing new antimicrobial agents based on the structure of our target compound.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis of several benzothiazine derivatives indicated that one derivative showed an IC50 value of 15 µM against MCF-7 cells. This suggests moderate cytotoxicity, indicating that further structural modifications could enhance potency.
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC against Staphylococcus aureus: 32 µg/mL |
| Anticancer | IC50 against MCF-7 cells: 15 µM |
| Enzyme Inhibition | Inhibitory effects on COX and LOX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
